molecular formula C22H18Cl2N4O B11564878 2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11564878
M. Wt: 425.3 g/mol
InChI Key: YEQQVGXSBNDXIG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C22H18Cl2N4O This compound is characterized by its benzamide structure, which includes two chlorine atoms and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting 4-ethylphenylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Chlorination: The benzotriazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions.

    Amidation: The final step involves the reaction of the chlorinated benzotriazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzamide structure can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole moiety, to form different derivatives.

    Coupling Reactions: The benzamide can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzotriazole moiety.

    Reduction Products: Reduced forms of the benzotriazole and benzamide structures.

Scientific Research Applications

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-ethylphenyl)benzamide
  • 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • 4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide

Uniqueness

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzotriazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18Cl2N4O

Molecular Weight

425.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H18Cl2N4O/c1-3-14-4-7-16(8-5-14)28-26-20-10-13(2)19(12-21(20)27-28)25-22(29)17-11-15(23)6-9-18(17)24/h4-12H,3H2,1-2H3,(H,25,29)

InChI Key

YEQQVGXSBNDXIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C

Origin of Product

United States

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